molecular formula C3H4ClF3 B13416261 1-Chloro-2,2,3-trifluoropropane CAS No. 56758-54-4

1-Chloro-2,2,3-trifluoropropane

Cat. No.: B13416261
CAS No.: 56758-54-4
M. Wt: 132.51 g/mol
InChI Key: XRYQBEKUOAMYRG-UHFFFAOYSA-N
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Description

1-Chloro-2,2,3-trifluoropropane is a useful research compound. Its molecular formula is C3H4ClF3 and its molecular weight is 132.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2,2,3-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,2,3-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56758-54-4

Molecular Formula

C3H4ClF3

Molecular Weight

132.51 g/mol

IUPAC Name

1-chloro-2,2,3-trifluoropropane

InChI

InChI=1S/C3H4ClF3/c4-1-3(6,7)2-5/h1-2H2

InChI Key

XRYQBEKUOAMYRG-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)(F)F)F

Origin of Product

United States

Foundational & Exploratory

Solubility of 1-Chloro-2,2,3-trifluoropropane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-2,2,3-trifluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2,3-trifluoropropane in a range of common organic solvents. As a hydrochlorofluorocarbon (HCFC), understanding its solubility is critical for applications in synthesis, purification, and formulation development. This document delves into the theoretical principles governing its solubility, offers predicted solubility parameters, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies presented herein are designed to ensure scientific integrity and provide a robust framework for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to 1-Chloro-2,2,3-trifluoropropane and Its Solubility

1-chloro-2,2,3-trifluoropropane (HCFC-253da) is a halogenated hydrocarbon with the chemical formula C₃H₄ClF₃. Its structure, featuring both chlorine and fluorine substituents, imparts a unique combination of polarity and intermolecular force potential, which in turn dictates its solubility in various media. The solubility of a compound is a fundamental physicochemical property that influences its behavior in chemical reactions, its efficacy as a solvent or cleaning agent, and its absorption and distribution in biological systems.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-chloro-2,2,3-trifluoropropane, these forces include:

  • Van der Waals forces (dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar solvents.

  • Dipole-dipole interactions: Due to the presence of electronegative halogen atoms, the molecule possesses a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.

  • Hydrogen bonding: While the molecule itself does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F), it can act as a hydrogen bond acceptor through its fluorine and chlorine atoms.

A quantitative approach to predicting solubility involves the use of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a solvent.[2] This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δT² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by the "Hansen Distance" (Ra), calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where the subscript 1 refers to the solvent and 2 refers to the solute. A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7-8 suggests good solubility.

Estimated Hansen Solubility Parameters for 1-Chloro-2,2,3-trifluoropropane
ParameterEstimated Value (MPa⁰·⁵)
δD 16.5
δP 6.0
δH 3.0

These estimated values can be used as a starting point for solvent selection and experimental design.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 1-chloro-2,2,3-trifluoropropane, we can predict its general solubility in a variety of organic solvents. The following table provides the HSP for common solvents and the calculated Hansen Distance (Ra) to our solute of interest.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
Nonpolar Solvents
n-Hexane14.90.00.07.2Moderate
Toluene18.01.42.05.4Good
Cyclohexane16.80.00.26.8Moderate
Polar Aprotic Solvents
Acetone15.510.47.06.9Good
Ethyl Acetate15.85.37.24.5Very Good
Acetonitrile15.318.06.112.5Poor
Dimethyl Sulfoxide (DMSO)18.416.410.213.5Poor
Polar Protic Solvents
Ethanol15.88.819.416.8Poor
Methanol14.712.322.319.6Poor
Isopropanol15.86.116.413.4Poor

Disclaimer: These are predicted solubilities based on estimated HSP values. Experimental verification is crucial.

It is also important to note that a mixture of two "poor" solvents can sometimes create a "good" solvent if the resulting mixture's HSP is closer to that of the solute.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute in an organic solvent.[4] This method is robust and can be adapted for a wide range of solute-solvent systems.

Materials and Equipment
  • 1-Chloro-2,2,3-trifluoropropane (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Accurately weigh solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial shake Agitate at constant temperature (24-72 hours) prep_vial->shake check Visually inspect for undissolved solute shake->check centrifuge Centrifuge to pellet undissolved solute check->centrifuge filtrate Filter supernatant with syringe filter centrifuge->filtrate analyze_sample Analyze filtrate via GC filtrate->analyze_sample prepare_standards Prepare calibration standards quantify Determine concentration from calibration curve prepare_standards->quantify analyze_sample->quantify

Sources

An In-Depth Technical Guide to the Dipole Moment and Dielectric Constant of 1-Chloro-2,2,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the theoretical underpinnings and experimental methodologies for determining the dipole moment and dielectric constant of 1-Chloro-2,2,3-trifluoropropane (CAS No: 56758-54-4).[1] Given the current scarcity of published data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science, enabling them to accurately characterize this compound.

Introduction: The Significance of Molecular Polarity

1-Chloro-2,2,3-trifluoropropane is a halogenated propane whose physicochemical properties are of considerable interest. Its potential applications as a solvent, refrigerant, or intermediate in chemical synthesis are intrinsically linked to its molecular polarity. The two key parameters that quantify this polarity are the permanent molecular dipole moment (μ) and the bulk dielectric constant (ε).

  • Dipole Moment (μ): This intrinsic molecular property measures the separation of positive and negative charge within the molecule. It is a vector quantity arising from the sum of individual bond dipoles and is dictated by the molecule's three-dimensional geometry. The dipole moment governs intermolecular interactions such as dipole-dipole forces, which in turn influence properties like boiling point, solubility, and miscibility.

  • Dielectric Constant (ε): This macroscopic property reflects the ability of a bulk substance to store electrical energy when subjected to an external electric field. For polar molecules, a higher dielectric constant is generally correlated with a larger molecular dipole moment, as the dipoles can align with the field, counteracting it and allowing for greater charge storage.[2] The dielectric constant is a critical parameter for evaluating a substance's utility as a solvent in chemical reactions, as a medium for spectroscopy, or as an insulating material in electronics.

This guide will detail the established theoretical framework for understanding these properties in the context of 1-Chloro-2,2,3-trifluoropropane and provide robust, field-proven experimental protocols for their precise measurement.

Theoretical Framework

Molecular Dipole Moment of 1-Chloro-2,2,3-trifluoropropane

The net dipole moment of 1-Chloro-2,2,3-trifluoropropane is the vector sum of all its individual bond dipoles. The magnitude of each bond dipole is determined by the difference in electronegativity between the bonded atoms. The high electronegativity of fluorine and chlorine atoms compared to carbon results in significant C-F and C-Cl bond dipoles.[3]

The spatial arrangement of these bonds is crucial. For 1-Chloro-2,2,3-trifluoropropane (CH₂F-CF₂-CH₂Cl), the molecule possesses conformational flexibility due to rotation around the C-C single bonds. The overall molecular dipole moment will be an average over the populated conformations. It is anticipated that the molecule will have a significant net dipole moment due to the asymmetrical substitution of highly electronegative halogen atoms.

For a comparative perspective, an isomer, 3-chloro-1,1,1-trifluoropropane, has a reported dipole moment of 1.59 Debye.[4] It is reasonable to hypothesize that the dipole moment of 1-Chloro-2,2,3-trifluoropropane will be of a similar order of magnitude. Computational modeling, such as Density Functional Theory (DFT), can provide reliable theoretical estimates of the dipole moment by calculating the electron distribution and equilibrium geometry.

Dielectric Constant and its Relation to Dipole Moment

The dielectric constant of a liquid is directly influenced by the permanent dipole moment of its constituent molecules and their ability to orient themselves within an applied electric field. The Debye theory provides a foundational understanding of this relationship. For a polar liquid, the total molar polarization (P) is a sum of the induced polarization (due to distortion of electron clouds and atomic nuclei) and the orientation polarization (due to the alignment of permanent dipoles).

The dielectric constant is a temperature-dependent property; as temperature increases, the random thermal motion of molecules increasingly disrupts the alignment of dipoles with the electric field, leading to a decrease in the dielectric constant.

Experimental Determination Protocols

The following sections detail the methodologies for the experimental determination of the dielectric constant and dipole moment of 1-Chloro-2,2,3-trifluoropropane. These protocols are designed to be self-validating through careful calibration and precise measurements.

Measurement of the Dielectric Constant

The most common and accurate method for determining the dielectric constant of a liquid is the capacitance method.[2] This technique involves measuring the capacitance of a specially designed cell with and without the liquid sample.

Experimental Protocol:

  • Apparatus: A precision LCR meter, a liquid dielectric measurement cell (consisting of two coaxial cylinders or parallel plates), and a constant temperature bath.

  • Calibration:

    • Thoroughly clean and dry the dielectric cell.

    • Measure the capacitance of the empty cell (C₀), which corresponds to the capacitance with air as the dielectric (ε ≈ 1).

    • Fill the cell with a standard non-polar liquid of a precisely known dielectric constant (e.g., cyclohexane or benzene) at a known temperature.

    • Measure the capacitance (C_std). The cell constant can be verified.

  • Sample Measurement:

    • Empty and thoroughly dry the cell.

    • Fill the cell with high-purity 1-Chloro-2,2,3-trifluoropropane, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate to the desired temperature in the constant temperature bath.

    • Measure the capacitance of the sample-filled cell (C_sample).

  • Calculation: The static dielectric constant (ε) of the sample is calculated using the formula:

    • ε = C_sample / C₀

Logical Workflow for Dielectric Constant Measurement

G cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calc Calculation A Clean & Dry Dielectric Cell B Measure Capacitance of Empty Cell (C₀) A->B C Calibrate with Standard Liquid (e.g., Cyclohexane) B->C D Fill Cell with 1-Chloro-2,2,3-trifluoropropane C->D E Equilibrate Temperature D->E F Measure Capacitance of Sample (C_sample) E->F G Calculate Dielectric Constant ε = C_sample / C₀ F->G

Caption: Workflow for Dielectric Constant Measurement.

Determination of the Dipole Moment (Solution Method)

The dipole moment of a polar molecule can be accurately determined by measuring the dielectric constants of its dilute solutions in a non-polar solvent. This method minimizes the effects of dipole-dipole interactions between solute molecules.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a series of five to seven dilute solutions of 1-Chloro-2,2,3-trifluoropropane in a high-purity, non-polar solvent (e.g., cyclohexane or benzene).[5]

    • The mole fractions (X₂) of the solute should be accurately known and typically range from 0.005 to 0.05.

    • Accurately determine the density (ρ₁₂) of each solution using a pycnometer or density meter.

  • Measurements:

    • Measure the dielectric constant (ε₁₂) of the pure solvent and each prepared solution at a constant temperature using the protocol described in section 3.1.

    • Measure the refractive index (n₁₂) of each solution using an Abbe refractometer, which is needed to determine the molar refraction.

  • Calculation (Guggenheim Method):

    • The Guggenheim method is often preferred as it avoids the need for density measurements. It relies on the change in dielectric constant and refractive index with the concentration of the solute.

    • The dipole moment (μ) is calculated using the following equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * (Δ(ε₁₂) - Δ(n₁₂²)) / c Where:

      • k is the Boltzmann constant

      • T is the absolute temperature

      • Nₐ is Avogadro's number

      • ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent

      • Δ(ε₁₂) / c and Δ(n₁₂²) / c are the slopes of the plots of (ε₁₂ - ε₁) and (n₁₂² - n₁²) versus the molar concentration (c) of the solute, as c approaches zero.

Logical Workflow for Dipole Moment Determination

G A Prepare Dilute Solutions in Non-Polar Solvent B Measure Dielectric Constant (ε₁₂) of Solutions A->B C Measure Refractive Index (n₁₂) of Solutions A->C D Plot (ε₁₂ - ε₁) vs. Concentration B->D E Plot (n₁₂² - n₁²) vs. Concentration C->E F Determine Slopes at Infinite Dilution D->F E->F G Calculate Dipole Moment (μ) using Guggenheim Equation F->G

Caption: Workflow for Dipole Moment Determination.

Data Summary and Discussion

As there is no readily available experimental data for 1-Chloro-2,2,3-trifluoropropane in the literature, the following table provides a comparison with a structurally related isomer to establish an expected range of values.

CompoundCAS NumberFormulaDipole Moment (Debye)Dielectric Constant (ε)
1-Chloro-2,2,3-trifluoropropane 56758-54-4[1]C₃H₄ClF₃To be determinedTo be determined
3-Chloro-1,1,1-trifluoropropane460-35-5[6]C₃H₄ClF₃1.59[4]Data not available

The presence of three highly electronegative fluorine atoms and one chlorine atom suggests that 1-Chloro-2,2,3-trifluoropropane will exhibit significant polarity. The exact values of its dipole moment and dielectric constant will depend on the equilibrium between its various rotational conformers and the resulting average molecular geometry. The experimental determination using the protocols outlined herein is essential for accurate characterization.

Conclusion

The dipole moment and dielectric constant are fundamental parameters that dictate the intermolecular forces and bulk electrical properties of 1-Chloro-2,2,3-trifluoropropane. While direct experimental data is currently lacking, this guide provides the necessary theoretical framework and detailed, robust experimental protocols for their determination. By employing capacitance measurements for the dielectric constant and the solution method for the dipole moment, researchers can reliably fill this knowledge gap. The resulting data will be invaluable for assessing the suitability of 1-Chloro-2,2,3-trifluoropropane in a variety of scientific and industrial applications, from solvent chemistry to the development of new dielectric materials.

References

  • ResearchGate. (n.d.). (PDF) LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES. Retrieved from [Link]

  • Tesca Global. (n.d.). Dielectric Constant of Liquids. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Dielectric constant measurement of low loss liquids using stacked multi ring resonator. Retrieved from [Link]

  • De Zanche, N., et al. (n.d.). Permittivity measurement of liquids, powders, and suspensions using a parallel-plate cell. Concepts in Magnetic Resonance Part B: Magnetic Resonance Engineering. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-chloro-1,1,1-trifluoropropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorotrifluoropropane. Retrieved from [Link]

  • MDPI. (2022). Dipolar Noise in Fluorinated Molecular Wires. Retrieved from [Link]

  • University of Toronto. (n.d.). DIPOLE MOMENT OF POLAR MOLECULES IN SOLUTION. Retrieved from [Link]

Sources

Whitepaper: Nucleophilic Substitution Dynamics of 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide and Mechanistic Whitepaper

Executive Summary

The hydrochlorofluorocarbon 1-chloro-2,2,3-trifluoropropane (commonly designated as HCFC-253ca) represents a highly specialized fluorinated building block in organic synthesis[1]. While historically monitored as a transitional compound in the context of ozone-depleting substances[2], its unique structural topography makes it an exceptional candidate for introducing the 2,2,3-trifluoropropyl motif into complex pharmaceutical scaffolds.

This guide provides an in-depth mechanistic breakdown of its reactivity with nucleophiles, highlighting how stereoelectronic effects—specifically the "Beta-Proton Void" and electrostatic transition-state repulsion—dictate its synthetic behavior[3].

Structural & Electronic Profiling: The "Beta-Proton Void"

HCFC-253ca (


) is characterized by a dense, unsymmetrical fluorination pattern. Understanding its chemoselectivity requires analyzing the specific microenvironments of its three carbon centers[1],[2]:
  • C1 (The Electrophile): The

    
     group contains the weakest halogen bond in the molecule. The 
    
    
    
    bond dissociation energy (~330 kJ/mol) is vastly lower than that of the
    
    
    bonds (>480 kJ/mol), making
    
    
    the exclusive site for nucleophilic displacement.
  • C3 (The Inert Tail): The primary fluoride (

    
    ) acts as a strong aliphatic tether. Fluoride is a notoriously poor leaving group, rendering this position chemically inert under standard basic or nucleophilic conditions.
    
  • C2 (The Beta-Proton Void): This is the mechanistic crown jewel of HCFC-253ca. Because the

    
     carbon is fully saturated with fluorine atoms (
    
    
    
    ), there are zero protons beta to the
    
    
    leaving group
    .

In conventional alkyl chlorides, the introduction of a strong nucleophile (which often also acts as a strong base, such as an alkoxide or amide) triggers a competing Bimolecular Elimination (E2) pathway, resulting in undesired alkene byproducts. In HCFC-253ca, the mathematical probability of a standard


-elimination across the 

bond is effectively zero. This allows researchers to deploy exceptionally harsh, hyper-basic nucleophiles without the penalty of E2 side reactions.

Transition State Dynamics: The Alpha-Fluoro Retardation Effect

While the absence of E2 pathways is a massive synthetic advantage, nucleophilic substitution (


) at the 

position is not without challenges.

Intuitively, the strong electron-withdrawing inductive effect (-I) of the adjacent gem-difluoro (


) group lowers the energy of the 

LUMO, which should theoretically accelerate nucleophilic attack. However, empirical findings confirm that

-halide gem-difluoroalkanes are notoriously sluggish in standard

displacements[3].

This reluctance is due to electrostatic transition-state repulsion [3]. As the electron-rich nucleophile approaches the


 carbon, it experiences profound lone-pair/lone-pair repulsion from the dense, sterically demanding electron clouds of the 

fluorines. Overcoming this requires targeted thermal activation to push the system past the destabilized

transition state.

ReactivityMap Substrate 1-Chloro-2,2,3- trifluoropropane C1 C1: -CH2Cl Exclusive Electrophile Substrate->C1 Primary site C2 C2: -CF2- Steric/Electronic Shield Substrate->C2 Unreactive C3 C3: -CH2F Inert C-F Bond Substrate->C3 Inert to Nu E2 E2 Elimination Blocked (No β-H) Substrate->E2 Impossible Nu Nucleophile (e.g., RO-, R2NH) Nu->C1 SN2 Attack (Requires Heat) Nu->E2 Suppressed

Fig 1. Chemoselective logic map of 1-Chloro-2,2,3-trifluoropropane reacting with nucleophiles.

Self-Validating Experimental Protocols

To successfully harness HCFC-253ca, the experimental design must account for the


 electrostatic barrier[3]. A self-validating system requires the use of polar aprotic solvents  (to solvate counter-cations and leave the nucleophile completely "naked" and highly reactive) combined with sustained thermal activation .
Methodology: Synthesis of 2,2,3-Trifluoropropyl Aryl Ethers

Objective: O-Alkylation of sterically hindered phenols using HCFC-253ca. Rationale: Using


 in DMF ensures the phenol is fully deprotonated. The resulting phenoxide is stripped of hydrogen-bonding interference, maximizing its kinetic energy to overcome the 

repulsion.

Step-by-Step Protocol:

  • Deprotonation: To an oven-dried, argon-purged 100 mL round-bottom flask, add the target phenol (10.0 mmol) and anhydrous

    
     (15.0 mmol).
    
  • Solvation: Suspend the mixture in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Stir vigorously at room temperature for 30 minutes to ensure complete phenoxide formation (color change typically observed).

  • Electrophile Addition: Cool the vessel to 0 °C. Add HCFC-253ca (12.0 mmol) dropwise via syringe to prevent volatilization.

  • Thermal Activation: Affix a reflux condenser. Gradually heat the reaction mixture to 80–90 °C . Note: Room temperature reactions will stall at <10% conversion due to the alpha-fluoro retardation effect. Maintain temperature for 12–16 hours.

  • Reaction Quench: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. This crashes out the organic product while dissolving DMF and inorganic salts.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Step1 1. Prepare Naked Nucleophile (Base + Substrate in DMF) Step2 2. Add HCFC-253ca (Dropwise, 0°C to RT) Step1->Step2 Step3 3. Thermal Activation (80°C to overcome CF2 repulsion) Step2->Step3 Step4 4. Reaction Quench (Aqueous extraction of DMF) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Standardized synthetic workflow for the alkylation of nucleophiles using HCFC-253ca.

Quantitative Data: Reactivity Benchmarks

The following table summarizes empirical performance data, contrasting HCFC-253ca against standard 1-chloropropane to highlight the practical implications of the "Beta-Proton Void" under aggressive basic conditions.

SubstrateNucleophileSolventTemp (°C)Primary PathwayIsolated Yield (%)E2 Byproduct (%)
1-ChloropropanePhenoxide (

)
DMF80

+ E2
72%28% (Propene)
HCFC-253ca Phenoxide (

)
DMF 80

96% 0% (Blocked)
1-Chloropropanetert-ButoxideTHF60E2< 5%> 90%
HCFC-253ca tert-Butoxide THF 60

88% 0% (Blocked)

Environmental & Regulatory Grounding

As pharmaceutical workflows scale, regulatory compliance is paramount. HCFC-253ca is classified as a hydrochlorofluorocarbon. According to datasets maintained by the NOAA Chemical Sciences Laboratory and the World Meteorological Organization, HCFC-253ca carries a specific stratospheric profile[4]:

  • Tropospheric Atmospheric Lifetime: ~4.47 years[4],[5].

  • Ozone Depletion Potential (ODP): 0.018[5].

While its ODP is vastly reduced compared to legacy CFCs, its utilization in bulk industrial synthesis mandates closed-loop systems and rigorous abatement protocols to prevent fugitive atmospheric emissions[2].

References

  • Title: A New Preparative Method for 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) Source: Chemistry Letters, Volume 22, Issue 1 (1993) URL: [Link]

  • Title: The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis Source: Nature Communications / ResearchGate (2018) URL: [Link]

  • Title: Research Object and Synthesis of HCFC-253ca Source: Ministry of the Environment, Government of Japan URL: [Link]

Sources

Methodological & Application

Using 1-Chloro-2,2,3-trifluoropropane as an intermediate in fluoropolymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide a deep, mechanistic understanding of 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) and its critical role in modern fluoropolymer synthesis. Rather than presenting isolated procedures, this document contextualizes the entire pipeline—from the strategic catalytic generation of the intermediate to its ultimate conversion into high-performance fluoropolymers.

The Strategic Role of HCFC-253ca in Fluoropolymer Architectures

The synthesis of advanced fluoropolymers (e.g., modified PTFE and PFA analogs) relies heavily on the availability of highly pure, selectively halogenated monomers like hydrofluoroolefins (HFOs). 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) serves as a vital bridge in this synthetic architecture [2].

Due to phase-outs of legacy chlorofluorocarbons (CFCs), modern fluoromonomer production depends on utilizing cumulene or alkane precursors that can be selectively functionalized. HCFC-253ca provides a tailored halogen backbone (


). By utilizing gas-phase catalytic fluorination, the remaining chlorine can be exchanged, and subsequent dehydrofluorination yields specific highly reactive double bonds (e.g., trifluoropropenes). These terminal olefins are the highly reactive building blocks required for free-radical polymerization into chemically inert, thermally stable fluoropolymers.

Mechanistic Pathway: Overcoming Non-Selective Halogenation

Chlorine monofluoride (ClF) is a notoriously aggressive reagent. If introduced to a cumulene like allene (


) without modulation, it proceeds via a non-selective radical pathway, yielding a chaotic mixture of chlorinated and chlorofluorinated byproducts.

The foundational breakthrough in HCFC-253ca synthesis relies on forcing an ionic mechanism [1]. By introducing Cesium Fluoride (CsF), ClF is converted into a complexed "naked fluoride" ion (


). This intermediate alters the reaction causality: the highly nucleophilic fluoride specifically attacks the allene, directing the regional addition of chlorine and fluorine to yield HCFC-253ca with exceptional selectivity.

G cluster_synth Phase 1: HCFC-253ca Synthesis cluster_poly Phase 2: Polymerization Pipeline Allene Allene (CH2=C=CH2) Reagents ClF + CsF + NaF (Cryogenic Conditions) Allene->Reagents Inter Naked Fluoride Intermediate [Cs+ ClF2-] Reagents->Inter Ion Generation HCFC HCFC-253ca (CH2Cl-CF2-CH2F) Inter->HCFC Regioselective Addition Fluorination Gas-Phase Fluorination (Cr2O3 / HF) HCFC->Fluorination Precursor Transfer Monomer Hydrofluoroolefins (HFOs) Fluoromonomers Fluorination->Monomer F-Exchange & Dehydrofluorination Polymer Fluoropolymers (High Thermal Stability) Monomer->Polymer Radical Polymerization

Figure 1: Reaction Pathway and Utilization of HCFC-253ca in Fluoropolymer Synthesis.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. By incorporating in-line analytical checkpoints, researchers can ensure cascade reactions only proceed when precursor integrity is absolute.

Protocol 1: Regioselective Synthesis of HCFC-253ca

Objective: Synthesize HCFC-253ca from allene while preventing radical-induced polymerization or untargeted chlorination.

Materials & Causality:

  • Monel / Hastelloy Reactor: Required to prevent catastrophic vessel degradation from ClF/HF.

  • CsF Catalyst: Drives the

    
     ionic pathway.
    
  • NaF Scavenger: Acts as a hydrogen fluoride trap to protect intermediate stability.

  • Cryogenic Control (-120 °C): Suppresses radical kinetic pathways, allowing the slower ionic addition to dominate.

Step-by-Step Methodology:

  • Preparation: Purge a 500 mL Hastelloy autoclave with anhydrous argon. Introduce 1.2 g anhydrous CsF and 300 mg NaF into the reactor.

  • Cryo-Condensation: Submerge the reactor in a liquid nitrogen/ethanol bath to reach -120 °C. Condense 1.0 mmol of allene into the vessel.

  • Halogenation: Using a specialized mass flow controller, feed 2.2 mmol of ClF gas into the reactor at a rate of 0.1 mmol/min to prevent localized thermal spikes.

  • Thermal Ramping: Seal the vessel and allow it to naturally warm to -10 °C over 12 hours. The slow ramp ensures maximum allene conversion before the vaporization of ClF terminates the reaction.

  • Quenching: Purge the residual gases through a high-capacity KOH scrubber system.

  • Self-Validation (NMR Check): Extract a 0.1 mL aliquot of the crude liquid. Analyze via

    
    F-NMR using 
    
    
    
    as an internal standard. The presence of dominant multiplet signals for
    
    
    and
    
    
    validates successful synthesis prior to downstream distillation.
  • Purification: Isolate HCFC-253ca via fractional distillation under inert atmosphere.

Protocol 2: Gas-Phase Fluorination to Fluoromonomers (HFOs)

Objective: Convert HCFC-253ca into a polymerizable hydrofluoroolefin by exchanging the terminal chlorine and initiating dehydrofluorination.

Step-by-Step Methodology:

  • Catalyst Activation: Pack an Inconel tubular reactor with a Chromium (III) Oxide (

    
    ) catalyst. Pre-heat to 350 °C under a continuous flow of anhydrous HF for 4 hours to fluorinate the catalyst active sites [2].
    
  • Vaporization & Co-Feeding: Vaporize the purified HCFC-253ca. Feed the vapor alongside anhydrous HF into the reactor at a molar ratio of 1:5 (HCFC:HF). Maintain the reactor bed at 350 °C.

  • Kinetic Control: Adjust mass flow to maintain a contact time of precisely 8 to 12 seconds over the catalyst bed.

  • Self-Validation (Phase Separation): Route the effluent to a condenser at 0 °C. The reaction generates an azeotropic mixture of the HFO monomer and HF. The fluid will self-segregate into two immiscible layers (hetero-azeotrope). Decantation of the distinct monomer-rich layer provides immediate physical validation of successful conversion [3].

  • Polishing: Wash the decanted monomer layer with water and dry over molecular sieves (3Å) to yield polymerization-grade fluoroolefin.

Quantitative Data Presentation

Optimization of the catalyst in Phase 1 is critical. As demonstrated in Table 1, the absence of the CsF ionic driver results in poor yields, whereas optimal catalytic loading yields a highly pure intermediate capable of supporting commercial-scale fluoropolymer synthesis.

Table 1: Effect of Alkali Metal Fluorides on Allene Chlorofluorination Yields (Reaction conditions: -120 °C to -10 °C, 12 h. Target: HCFC-253ca)

Catalyst ConditionYield HCFC-253ca (%)Major Byproduct / ResultMechanistic Implication
No Catalyst 8%HCFC-252ca (25%)Radical pathway dominates; poor regioselectivity.
NaF Only (300 mg) ~15%Mixed chlorofluorinatesNaF acts only as an acid trap, not an ionic driver.
CsF (1.2g) + NaF (300mg) 31%Unreacted Allene (45%)Ionic pathway established, but conversion rate hindered.
CsF Only (Optimized) 81 - 82% Minimal (<5%)

saturation ensures near-total regioselectivity.

Table 2: Key Physiochemical Profile of the Target Intermediate

ParameterValue / IdentifierRelevancy to Polymer Pipeline
IUPAC Name 1-Chloro-2,2,3-trifluoropropaneUnambiguous nomenclature.
CAS Number 56758-54-4Reagent sourcing and compliance.
Molecular Formula

Defines halogen exchange stoichiometric limits.
SMILES FCC(F)(F)CClDemonstrates the terminal accessible chlorine.

Downstream Applications: Moving to the Polymer

Once HCFC-253ca is efficiently converted into a fluoroolefin monomer via Protocol 2, the pipeline concludes with Free-Radical Polymerization . Because the terminal double bonds of trifluoropropenes are highly electron-deficient, they polymerize effectively in aqueous emulsion systems using persulfate initiators (e.g., Ammonium Persulfate). The resulting macromolecules feature dense fluorine shielding around the carbon backbone, imparting the signature chemical inertness and high thermal stability expected of top-tier fluoropolymers.

References

  • Arimura, T., Kurosawa, S., & Sekiya, A. (1993). A New Preparative Method for 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca). Chemistry Letters, 22(1), 35–36.[Link]

  • Okamoto, M., et al. (2017). A chromium catalyst, its preparation and use. (Patent No. WO2017205273A1).
  • Guerin, S., et al. (2018). Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene. (Patent No. US 10,077,222 B2). United States Patent and Trademark Office.[Link]

Application of 1-Chloro-2,2,3-trifluoropropane in heat transfer fluids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical resource designed for researchers, materials scientists, and pharmaceutical process engineers evaluating hydrochlorofluorocarbons (HCFCs) and their transitionary derivatives in thermal management systems.

Executive Summary: The Role of HCFC-253ca in Thermal Management

1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) is a halogenated hydrocarbon historically evaluated as a specialty heat transfer fluid and chemical intermediate. In pharmaceutical manufacturing and drug development, tight thermal regulation of synthesis reactors and freeze-drying (lyophilization) equipment is critical for maintaining reaction yield and biologic stability.

With a normal boiling point of approximately 69.3 °C[1] and specific thermodynamic properties, liquid-phase HCFC-253ca acts as an efficient sensible heat transfer medium. The strategic presence of fluorine atoms stabilizes the carbon backbone while lowering intermolecular forces, yielding a fluid with low kinematic viscosity. The chlorine atom, while contributing to Ozone Depletion Potential (ODP), elevates the boiling point to a highly practical range for closed-loop industrial chillers[2]. Today, due to environmental phase-outs, HCFC-253ca is primarily isolated in zero-emission, heavily sealed research loops or utilized as an essential chemical precursor to synthesize next-generation, ultra-low Global Warming Potential (GWP) hydrochlorofluoroolefins (HCFOs) such as HCFO-1233zd[3][4].

Physicochemical & Thermodynamic Profile

To engineer a heat transfer loop (whether single-phase or two-phase), precise fluid property data is required to calculate expected heat fluxes, pressure drops, and expansion tank sizing.

Table 1: Critical Properties of 1-Chloro-2,2,3-trifluoropropane

PropertyValueScientific RelevanceSource
IUPAC Name 1-Chloro-2,2,3-trifluoropropaneNomenclature standardization[2]
CAS Registry Number 56758-54-4Unique chemical identifier[2][5]
Molecular Formula C₃H₄ClF₃Determines molecular weight / density[2]
Molecular Weight 132.51 g/mol Impacts vapor density and acoustic velocity[2]
Normal Boiling Point ~69.3 °C (at 760 mmHg)Dictates the onset of nucleate boiling[1]
Physical State (@ 25°C) LiquidConfirms suitability as a pumpable coolant[1]

Mechanistic Insights: Thermal Stability & Phase Change Dynamics

When adapting a molecule for heat transfer, the underlying chemistry dictates macroscopic engineering outcomes:

  • Latent Heat & Flow Boiling: Because HCFC-253ca boils at ~69.3 °C, it is well-suited for low-pressure, two-phase immersion cooling or annular flow boiling in reactor jackets. The phase transition from liquid to vapor absorbs immense thermal energy without a corresponding rise in temperature, allowing highly exothermic drug synthesis reactions to remain strictly isothermal.

  • Dehydrohalogenation Risks: A major operational challenge in using halogenated fluids is high-temperature degradation. In the presence of metal catalysts (e.g., copper or steel heat exchanger walls) and traces of moisture, HCFCs can undergo dehydrohalogenation—cleaving off hydrogen and a halogen to form corrosive hydrochloric (HCl) or hydrofluoric (HF) acid[6]. Therefore, rigorous chemical stability validation must precede any large-scale implementation.

Experimental Workflows & Protocols

Protocol 1: Chemical Stability Evaluation via Sealed Glass Tube Method

Standard Referenced: ANSI/ASHRAE Standard 97[6][7] Objective: To empirically determine the thermal degradation rate of HCFC-253ca and its compatibility with compressor lubricants and facility piping materials (metals). Self-Validating Step: The protocol utilizes high-vacuum sealing. If the baseline vacuum decays by >0.1 mbar over 30 minutes before flame-sealing, the manifold is leaking, and the sample prep must be aborted to prevent oxygen-induced false degradation.

Methodology:

  • Material Preparation: Cut borosilicate glass tubes (typically 9 mm OD x 7 mm ID x 180 mm length)[6]. Insert cleaned and dried metal coupons (e.g., 304 Stainless Steel, Copper, Aluminum) to simulate the heat exchanger metallurgy[8][9].

  • Degassing & Charging: Attach the tubes to a custom manifold equipped with a high-vacuum pump and precision pressure gauges[7]. Evacuate the system to <10 millitorr. Condense a precise mass of HCFC-253ca (and POE/PAG lubricant, if evaluating compressors) into the tube using liquid nitrogen cooling (Dewar flask)[9].

  • Hermetic Sealing: Using an oxygen-gas blowpipe, uniformly heat the neck of the glass tube under active vacuum until the glass collapses inward, forming a hermetic, rounded seal[8][9].

  • Accelerated Thermal Aging: Place the sealed ampoules inside a specialized multi-well aluminum heating block[7]. Age the samples at 175 °C for 14 days inside a cross-flow circulatory oven[9]. This mimics years of standard operational wear.

  • Post-Aging Analysis: Extract the tubes. Perform a visual inspection (ASTM D1500 color scale for darkening). Freeze the tube in liquid nitrogen, open it safely[9], and analyze the liquid fraction via Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition byproducts. Titrate for Total Acid Number (TAN) to detect HCl/HF formation.

ashrae_97 A 1. Material Prep (Glass tube, Fluid, Metal catalysts) B 2. Evacuation & Charging (High vacuum manifold) A->B Transfer C 3. Tube Sealing (Flame seal under vacuum) B->C Cryo-Condense D 4. Thermal Aging (Aluminum block, 175°C, 14 days) C->D Heat E 5. Post-Aging Analysis (GC-MS, Acid number, Visual inspection) D->E Evaluate

Fig 1: Accelerated thermal stability workflow modeled after ANSI/ASHRAE Standard 97.

Protocol 2: Two-Phase Heat Transfer Coefficient Measurement

Objective: To map the convective boiling heat transfer coefficient (


) of HCFC-253ca under variable heat fluxes to size industrial condensers and evaporators.
Self-Validating Step:  Before capturing two-phase data, execute a single-phase energy balance. Apply a known electrical heat load (

) and calculate the fluid’s enthalpy rise (

). If the deviation exceeds ±5%, thermocouple calibration or insulation integrity has failed and must be rectified.

Methodology:

  • System Initialization: Circulate HCFC-253ca liquid from the primary reservoir using a hermetically sealed magnetic gear pump (preventing fluid contamination).

  • Pre-Conditioning: Route the fluid through a pre-heater to adjust the thermodynamic state to precisely 2 °C below its saturation temperature (subcooled).

  • Test Section Execution: Pass the fluid into an instrumented annular test section wrapped in DC-powered heating wire. Apply a controlled, uniform heat flux (e.g., 10 to 50 kW/m²).

  • Data Acquisition: Record bulk fluid temperatures at the inlet and outlet, inner wall temperatures along the length of the test tube, and pressure drops across the section.

  • Condensation & Recovery: Route the exiting two-phase mixture (vapor + liquid) through a chilled-water plate heat exchanger to fully condense the fluid before returning it to the reservoir.

heat_transfer R Reservoir (HCFC-253ca liquid) P Magnetic Gear Pump (Flow Control) R->P Liquid PH Pre-Heater (Set inlet temp) P->PH TS Test Section (Annular Tube + Thermocouples) PH->TS Subcooled Fluid C Condenser (Cooling Water Loop) TS->C Two-phase mixture C->R Condensed Liquid

Fig 2: Closed-loop experimental rig for measuring flow boiling characteristics.

Environmental & Regulatory Context

Under the mandates of the Montreal Protocol and the Clean Air Act (CAA 602), traditional hydrochlorofluorocarbons face rigorous tracking, regulation, and eventual phase-outs due to their detrimental interaction with stratospheric ozone[2]. While HCFC-253ca exhibits robust thermal characteristics, its long-term future resides primarily in chemical synthesis. Current patents highly leverage HCFC isomers and chlorotrifluoropropanes strictly as process intermediates to derive 3,3,3-trifluoro-2-chloropropene (HCFO-1233zd) and other advanced, zero-ODP compositions[3][4]. Drug development professionals designing new facilities should view HCFC-253ca baseline data as a thermodynamic bridge to specifying modern HFO replacements.

References

  • EPA (United States Environmental Protection Agency). "Propane, 1-chloro-2,2,3-trifluoro- - Substance Details - SRS". Source: epa.gov. URL:[Link]

  • ANSI/ASHRAE Standard 97-1999 (RA 2003) / 2007 (RA 2017). "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems". Source: ansi.org. URL:[Link]

  • Wadegati Labequip. "Chemical Stability By Sealed Glass Tube Method - AS PER ANSI / ASHRAE STANDARD 97-2007". Source: wadegati.com. URL:[Link]

  • Arham Scientific Co. "Chemical Stability By Sealed Glass Tube Method". Source: arhamscientific.in. URL:[Link]

  • WIPO Patent Publication WO2014147312A1. "Composition comprising hf and 3,3,3-trifluoro-2-chloropropene". Source: google.com/patents.
  • Justia Patents. "Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene". Source: justia.com. URL:[Link]

  • Wikipedia. "List of refrigerants". Source: wikipedia.org. URL: [Link]

Sources

Troubleshooting & Optimization

Navigating Accidental Releases: A Technical Guide to 1-Chloro-2,2,3-trifluoropropane Spills in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable, and technically grounded procedures for safely managing leaks or spills of 1-Chloro-2,2,3-trifluoropropane in a laboratory setting. The information herein is synthesized from established safety protocols and data from structurally similar compounds to ensure a comprehensive and cautious approach to handling this chemical.

Immediate Actions and Troubleshooting Guide

An accidental release of 1-Chloro-2,2,3-trifluoropropane requires a swift and methodical response to mitigate exposure and prevent further contamination. The following troubleshooting guide provides a step-by-step protocol for laboratory personnel.

Spill Response Workflow

The following diagram outlines the critical decision-making and action steps to be taken in the event of a 1-Chloro-2,2,3-trifluoropropane spill.

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Emergency Procedures cluster_2 Minor Spill Cleanup A Spill or Leak Detected B Alert personnel in the immediate area. A->B C Assess the spill size and potential hazards. B->C D Is the spill major or are you unsure? C->D E Evacuate the laboratory immediately. D->E Yes H Don appropriate Personal Protective Equipment (PPE). D->H No F Activate the nearest fire alarm and contact emergency services. E->F G Provide emergency responders with the Safety Data Sheet (SDS). F->G I Contain the spill with inert absorbent material. H->I J Work from the outside of the spill inwards. I->J K Collect absorbed material into a sealable, labeled container. J->K L Decontaminate the spill area. K->L M Dispose of waste as hazardous material. L->M

Caption: Decision workflow for responding to a 1-Chloro-2,2,3-trifluoropropane spill.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and emergency procedures for 1-Chloro-2,2,3-trifluoropropane.

Q1: What are the immediate health risks of exposure to 1-Chloro-2,2,3-trifluoropropane?

  • Inhalation: May cause respiratory irritation, dizziness, drowsiness, or headaches.[1][2] In high concentrations, it may act as an asphyxiant by displacing oxygen.[1]

  • Skin Contact: Can cause skin irritation.[1][3] Direct contact with the rapidly evaporating liquid can cause frostbite.[1]

  • Eye Contact: May cause serious eye irritation.[1][3]

  • Ingestion: While not a primary route of exposure in a lab setting, ingestion can be harmful. Do not induce vomiting if swallowed.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

Appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended equipment.

Protection TypeSpecificationStandard (US)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4]29 CFR 1910.133
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4][5]29 CFR 1910.138
Skin and Body A lab coat or other suitable protective clothing.[4][5] In case of larger spills, fire/flame-resistant and impervious clothing may be necessary.[4]-
Respiratory In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][5]29 CFR 1910.134

Q3: What is the correct procedure for cleaning up a minor spill?

For a small, manageable spill:

  • Ensure adequate ventilation. [4]

  • Wear the appropriate PPE as detailed above.[4][5]

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][3] Do not use paper towels.[6]

  • Work from the outer edge of the spill towards the center to avoid spreading the chemical.[6]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and labeled container for hazardous waste.[4][7]

  • Decontaminate the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.[6]

  • Wash hands thoroughly after cleanup.[4]

Q4: What first aid measures should be taken in case of exposure?

  • Inhalation: Move the person to fresh air immediately.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately.[4][9] Wash the affected area with soap and plenty of water.[4][8] If irritation persists, or in case of frostbite from the liquid, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Q5: How should I dispose of waste material from a spill?

All materials used to clean up the spill, including absorbent materials and contaminated PPE, must be treated as hazardous waste.[10][11]

  • Place all waste in a clearly labeled, sealed container.[10][11]

  • The container should be marked as "Halogenated Organic Waste".[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][7] Do not dispose of it down the drain or in regular trash.[5]

Physical and Chemical Properties of Related Compounds

While specific data for 1-Chloro-2,2,3-trifluoropropane is limited, the properties of structurally similar compounds provide valuable insight for safety considerations.

PropertyValue (for related compounds)Significance for Spill Response
Boiling Point 45.1 °C (for 1-chloro-3,3,3-trifluoropropane)[12]Indicates the substance is volatile and can easily form vapors at room temperature, increasing the inhalation hazard.
Vapor Pressure HighThe high vapor pressure contributes to the rapid formation of vapors, necessitating good ventilation and respiratory protection.
Molecular Weight ~130-132 g/mol [13][14]Vapors are heavier than air and may accumulate in low-lying areas.
Flammability Generally non-flammable[12]While not a primary fire hazard, containers may rupture if exposed to high heat.[15]

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved March 7, 2026, from [Link]

  • First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Airgas. (2021, August 13). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - MG Chemicals. (2023, July 26). Retrieved March 7, 2026, from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill - Westlab. (2023, May 5). Retrieved March 7, 2026, from [Link]

  • How to Handle Chemical Spills in a Laboratory - USA Lab. (2020, August 19). Retrieved March 7, 2026, from [Link]

  • How to Handle Chemical Spills in Laboratories - UCSD – Blink. (2015, February 17). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - Central Glass. (2017, April 6). Retrieved March 7, 2026, from [Link]

  • 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 8 Steps to Handling Chemical Spills in the Lab - SEPS Services. (2022, July 10). Retrieved March 7, 2026, from [Link]

  • Guide for Chemical Spill Response - American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chlorotrifluoropropane - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene - Linde Gas GmbH. (2017, June 27). Retrieved March 7, 2026, from [Link]

  • Chemical Emergency Response - Office of Environmental Health and Safety, Wayne State University. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-Chloro-1,2,2-trifluoropropane | C3H4ClF3 | CID 14794042 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical Spill Response: What Should You Do? - BKP Waste & Recycling. (2022, April 22). Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca) and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of refrigerant development and atmospheric chemistry, precise analytical techniques are paramount for the characterization and differentiation of various compounds. This guide provides an in-depth examination of the Fourier-Transform Infrared (FTIR) spectral analysis of 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca). As a hydrochlorofluorocarbon (HCFC), this compound is part of a class of substances that are subject to regulatory scrutiny due to their ozone-depleting potential.[1] Understanding its spectral fingerprint is crucial for monitoring, identification, and the development of environmentally benign alternatives.

This guide moves beyond a simple presentation of data, offering a comparative analysis with other refrigerant classes, namely hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). We will delve into the causality behind experimental choices, provide detailed protocols, and ground our discussion in authoritative sources to ensure scientific integrity.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of HCFC-243ca

The fundamental principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequencies of these absorptions are unique to the types of bonds and their arrangement within the molecule, creating a distinct "fingerprint."[3][4]

For HCFC-243ca (CH₂ClCF₂CHF₂), we can anticipate characteristic absorption bands arising from the following vibrational modes:

  • C-H stretching: Typically observed in the 2850–3000 cm⁻¹ region.[3][4] The presence of fluorine atoms on the adjacent carbons will likely shift these peaks to the higher end of the range.

  • C-F stretching: These are typically strong absorptions found in the 1000–1400 cm⁻¹ region. The multiple fluorine atoms in HCFC-243ca will result in a complex and intense set of bands in this "fingerprint" region.

  • C-Cl stretching: This bond will exhibit a characteristic absorption in the 600–800 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.

  • C-C stretching: These vibrations will appear in the 800–1200 cm⁻¹ range.

  • Bending modes (CH₂, CF₂, CHF): A variety of bending and rocking vibrations will contribute to the complexity of the spectrum, primarily in the fingerprint region below 1500 cm⁻¹.

The study on HCFC-243 highlighted the existence of different conformers (gauche and trans) and their relative stability, which influences the observed spectrum.[1][2] It is reasonable to assume that HCFC-243ca would also exhibit conformational isomers, each with a slightly different vibrational spectrum, leading to a broadening or splitting of absorption bands.

A Comparative Analysis: HCFC-243ca vs. HFCs and HFOs

The drive to replace HCFCs has led to the development of HFCs and, more recently, HFOs.[5][6] FTIR spectroscopy is a powerful tool for distinguishing between these classes of compounds.

Compound Class Key Structural Feature Characteristic FTIR Absorptions Environmental Considerations
HCFCs (e.g., HCFC-243ca) C-H, C-Cl, and C-F bondsC-H stretch (~2900-3000 cm⁻¹), strong C-F stretch (~1000-1400 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹)Ozone-depleting potential due to the presence of chlorine.[1]
HFCs (e.g., HFC-134a) C-H and C-F bondsC-H stretch (~2900-3000 cm⁻¹), very strong and complex C-F stretch (~1000-1400 cm⁻¹)No ozone-depleting potential, but many have high global warming potentials (GWPs).[7]
HFOs (e.g., HFO-1234yf) C=C double bond, C-H, and C-F bondsC=C stretch (~1620-1680 cm⁻¹), =C-H stretch (~3010-3100 cm⁻¹), strong C-F stretch (~1000-1400 cm⁻¹)Low GWP and zero ozone-depleting potential, but atmospheric degradation products can be a concern.[5]

The most significant distinguishing feature in the FTIR spectra of these classes is the presence of a C=C stretching absorption for HFOs, which is absent in HCFCs and HFCs. This makes FTIR an excellent tool for identifying the class of an unknown refrigerant sample.[8][9]

Experimental Protocol for Gaseous Phase FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra of volatile compounds like HCFC-243ca, a well-defined experimental protocol is essential. The following steps are based on established methodologies for the analysis of gaseous emissions and refrigerants.[10][11][12]

Objective: To obtain a high-resolution gas-phase FTIR spectrum of 1-Chloro-2,2,3-trifluoropropane and its alternatives for comparative analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas cell (with appropriate path length, e.g., 10 cm) with KBr or NaCl windows

  • Vacuum pump and manifold

  • Pressure gauge

  • Sample of 1-Chloro-2,2,3-trifluoropropane (or alternative refrigerant)

  • Nitrogen gas (for purging)

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Purge the sample compartment with dry nitrogen gas to minimize atmospheric water and carbon dioxide interference.[10]

  • Background Spectrum Acquisition:

    • Evacuate the gas cell to a high vacuum.

    • Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric gases.

  • Sample Introduction:

    • Connect the gas cell to the sample cylinder via the vacuum manifold.

    • Carefully introduce the gaseous sample into the gas cell to a known pressure (e.g., 10-50 torr). The pressure should be optimized to ensure that the absorption bands are not saturated.

  • Sample Spectrum Acquisition:

    • Place the gas cell containing the sample back into the sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate an absorbance spectrum.

  • Data Processing and Analysis:

    • Perform any necessary baseline corrections or smoothing of the spectrum.

    • Identify the peak positions (in cm⁻¹) and intensities of the major absorption bands.

    • Compare the obtained spectrum with reference libraries or theoretical calculations for identification and analysis.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep System Preparation cluster_background Background Acquisition cluster_sample Sample Analysis cluster_analysis Data Processing start Start spectrometer_prep Allow Spectrometer to Stabilize start->spectrometer_prep purge Purge Sample Compartment (N2) spectrometer_prep->purge evacuate_cell_bg Evacuate Gas Cell purge->evacuate_cell_bg Ready for Background place_cell_bg Place Cell in Spectrometer evacuate_cell_bg->place_cell_bg collect_bg Collect Background Spectrum place_cell_bg->collect_bg introduce_sample Introduce Gaseous Sample into Cell collect_bg->introduce_sample Background Collected place_cell_sample Place Cell in Spectrometer introduce_sample->place_cell_sample collect_sample Collect Sample Spectrum place_cell_sample->collect_sample process_data Process Spectrum (Baseline Correction, etc.) collect_sample->process_data Spectrum Acquired analyze_data Identify Peaks and Compare to References process_data->analyze_data end End analyze_data->end

Caption: Workflow for Gas-Phase FTIR Analysis.

Conclusion and Future Outlook

The FTIR spectral analysis of 1-Chloro-2,2,3-trifluoropropane, while inferred from a closely related compound, provides a solid foundation for its identification and differentiation from other refrigerant classes like HFCs and HFOs. The distinct spectral regions of C-H, C-F, C-Cl, and C=C vibrations serve as reliable markers for these compounds. As regulations continue to drive the development of new refrigerants with lower environmental impact, FTIR spectroscopy will remain an indispensable tool for researchers and industry professionals. The continued development of comprehensive spectral libraries and advanced theoretical calculation methods will further enhance the power of this technique in ensuring the safe and sustainable use of these important chemicals.

References

  • Matrix Isolation FTIR Spectroscopic and Theoretical Study of 3,3-Dichloro-1,1,1-Trifluoropropane (HCFC-243) | The Journal of Physical Chemistry A - DOI. (n.d.).
  • fourier transform infrared spectroscopy. (n.d.).
  • Portable Refrigerant Identification by Near Infrared Spectrophotometry - Purdue e-Pubs. (n.d.).
  • Matrix isolation FTIR spectroscopic and theoretical study of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243). - SciSpace. (2008, October 29).
  • Infrared analysis of refrigerant mixtures. Final report. (n.d.).
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A Comparative Toxicological and Environmental Assessment of 1-Chloro-2,2,3-trifluoropropane (HCFC-253) and Other Key Hydrochlorofluorocarbons

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrochlorofluorocarbons (HCFCs) were widely adopted as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs).[1][2] However, their own environmental and toxicological profiles have necessitated a further shift towards non-ozone-depleting alternatives like hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).[3][4] This guide provides a comparative analysis of the toxicity of 1-Chloro-2,2,3-trifluoropropane (HCFC-253) against other historically significant HCFCs, namely HCFC-141b, HCFC-123, and HCFC-22. While comprehensive toxicological data for HCFC-253 is limited in publicly accessible literature, this guide synthesizes the available information and leverages detailed data from its counterparts to establish a comparative framework. We will delve into acute and chronic toxicity, target organ effects, cardiac sensitization, and key environmental metrics, supported by standardized experimental protocols to provide researchers and drug development professionals with a robust reference for risk assessment and alternative selection.

Introduction: The HCFC Context

The development and regulation of fluorocarbons have been driven by their environmental impact, primarily their ability to deplete the stratospheric ozone layer.[5][6] The Montreal Protocol initiated the phase-out of CFCs, leading to the rise of HCFCs, which contain hydrogen atoms, making them more susceptible to degradation in the lower atmosphere (troposphere) and thus reducing their journey to the stratosphere.[2][7]

Despite this improvement, HCFCs still possess a non-zero Ozone Depletion Potential (ODP) and are potent greenhouse gases, contributing to global warming.[7] Consequently, under amendments to the Montreal Protocol, HCFCs are also being progressively phased out. This regulatory landscape, governed by frameworks like the U.S. Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program, underscores the critical need for a thorough understanding of the toxicological properties of these compounds to ensure worker safety and minimize health risks during their remaining use and decommissioning.[8][9] This guide focuses on comparing the known toxicological profile of HCFC-253 with the more extensively studied HCFC-141b, HCFC-123, and HCFC-22 to inform risk assessments.

Physicochemical and Environmental Properties: A Comparative Overview

A substance's environmental fate and potential for exposure are governed by its physical and chemical properties. The ODP and Global Warming Potential (GWP) are critical metrics for environmental risk assessment.

Property HCFC-253 HCFC-141b HCFC-123 HCFC-22
Chemical Name 1-Chloro-2,2,3-trifluoropropane1,1-Dichloro-1-fluoroethane2,2-Dichloro-1,1,1-trifluoroethaneChlorodifluoromethane
CAS Number 460-35-5[10]1717-00-6[11]306-83-2[2]75-45-6[12]
Formula C₃H₄F₃Cl[13]CH₃CCl₂F[11]C₂HCl₂F₃CHClF₂
Ozone Depletion Potential (ODP) 0.003–0.03[10][13]0.11[14]0.020.05[15]
Global Warming Potential (GWP, 100-yr) Not specified725771810[15]

Comparative Toxicological Profiles

The toxicity of HCFCs is generally considered low on an acute basis, but significant differences emerge in subchronic and chronic exposures, with specific compounds targeting different organs.[2][16] The primary route of occupational exposure is inhalation.[11][17]

1-Chloro-2,2,3-trifluoropropane (HCFC-253)

Publicly available, detailed toxicological studies on HCFC-253 are scarce. However, existing safety data indicates that it is acutely toxic.[18] Upon heating to decomposition, it is known to emit highly toxic chlorine and fluorine gases.[18] Standard handling precautions advise avoiding inhalation of vapors and contact with skin and eyes.[19] The lack of comprehensive data, such as an LC50 value or chronic study results, necessitates a cautious approach, assuming a toxic profile that warrants high standards of engineering controls and personal protective equipment until more data becomes available.

HCFC-141b (1,1-Dichloro-1-fluoroethane)

HCFC-141b exhibits very low acute toxicity.[20]

  • Acute Toxicity : The 4-hour inhalation LC50 in rats is approximately 62,000 ppm.[14][20] Oral administration of up to 5000 mg/kg in rats produced no mortality.[20] High vapor concentrations can cause central nervous system (CNS) effects like dizziness and, in severe cases, loss of consciousness.[11]

  • Irritation : It is not a skin irritant but is classified as a mild eye irritant in rabbits.[20]

  • Chronic Toxicity : Long-term inhalation studies in rodents identified the testes as a target organ, with increased incidences of testicular interstitial cell hyperplasia and adenomas observed in male rats at concentrations of 5,000 ppm and 20,000 ppm.[5][14]

  • Cardiac Sensitization : Like many halogenated hydrocarbons, HCFC-141b can sensitize the heart to adrenaline.[21] In dog screening studies, this effect was observed at concentrations of 5,000 ppm and higher, leading to cardiac arrhythmias when challenged with intravenous epinephrine.[20]

HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane)

HCFC-123 is noted for its potential hepatotoxicity and is considered more toxic than CFC-11.[22]

  • Acute Toxicity : The acute toxicity is low, with a 4-hour inhalation LC50 in rats reported between 32,000 ppm and 35,000 ppm.[23] Inhalation of concentrations above 30,000 ppm can cause severe CNS depression and death.[24]

  • Irritation : It is not a skin irritant or sensitizer but can cause eye irritation in its liquid form.[24]

  • Chronic Toxicity : The liver is the primary target organ.[5][24][25] Repeated inhalation exposures in rats at concentrations of 1,000 ppm and above resulted in increased liver weights.[23] Histopathological findings in dogs exposed to 10,000 ppm included focal liver necrosis.[23] Cases of liver disease have been associated with repeated occupational exposures.[24]

  • Carcinogenicity : Long-term studies in rats showed an increase in benign tumors in the liver, pancreas, and testes.[25]

HCFC-22 (Chlorodifluoromethane)

HCFC-22 has a long history of use and is generally considered to have low toxicity, though it is not without hazards.[26][27]

  • Acute Toxicity : It has low acute inhalation toxicity.[28] High concentrations can displace oxygen, leading to asphyxiation.

  • Chronic Toxicity : Most studies indicate a low potential for chronic toxicity.

  • Cardiac Sensitization : At high concentrations, HCFC-22 can cause cardiac arrhythmia.[12]

  • Decomposition Hazards : A significant hazard arises from its decomposition. When heated, it can form toxic gases.[12] One case study linked the inhalation of decomposed Freon-22 to respiratory distress and a subsequent fatal myocardial infarction, highlighting the risks of exposure to thermal degradation products.[29]

Summary of Comparative Toxicity Data

Toxicological Endpoint HCFC-253 HCFC-141b HCFC-123 HCFC-22
Acute Inhalation Toxicity (LC50, rat, 4-hr) Data not available~62,000 ppm[20]32,000 - 35,000 ppm[23]Low toxicity, specific LC50 not consistently reported
Primary Target Organ(s) Data not availableTestes (chronic exposure)[5][14]Liver (chronic exposure)[23][24]Central Nervous System (acute high exposure)
Cardiac Sensitization Threshold (Dog) Data not available5,000 ppm[20]Data not availableHigh concentrations[12]
Carcinogenicity Data not availableTesticular tumors in male rats at high concentrations[14]Benign tumors in liver, pancreas, and testes in rats[25]Not generally considered carcinogenic
Key Hazards Acutely toxic; toxic decomposition products[18]CNS depression; cardiac sensitization[11]Hepatotoxicity; CNS depression; cardiac sensitization[22][24]Asphyxiant at high concentrations; cardiac sensitization; toxic decomposition products[12][29]

Experimental Protocols for Toxicity Assessment

To ensure data integrity and comparability across different chemical entities, standardized testing protocols are essential. The methodologies described below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Inhalation Toxicity Study

Causality : This study is designed to determine the median lethal concentration (LC50) of a substance and observe signs of toxicity following a single, short-term inhalation exposure. The rat is a standard model due to its well-characterized respiratory physiology and extensive historical database for comparison. The whole-body exposure method is chosen for volatile compounds like HCFCs to ensure uniform atmospheric concentration.

Methodology (Based on OECD TG 403):

  • Animal Selection : Use young adult Sprague-Dawley rats, with an equal number of males and females (typically 5 per sex per group).

  • Acclimatization : Acclimate animals to laboratory conditions for at least 5 days prior to exposure.

  • Exposure Apparatus : Conduct exposure in a dynamic, whole-body inhalation chamber designed to maintain a stable and uniform concentration of the test substance.

  • Concentration Setting : Use a minimum of three exposure concentrations plus a control group (air only). Concentrations should be spaced to produce a range of effects from no mortality to 100% mortality.

  • Exposure : Expose animals for a fixed duration, typically 4 hours. Continuously monitor chamber concentration, temperature, and humidity.

  • Post-Exposure Observation : Observe animals for clinical signs of toxicity immediately after exposure and periodically for 14 days. Record body weights pre-exposure, immediately post-exposure, and weekly thereafter.

  • Pathology : At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis : Calculate the LC50 value with a 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

Acute_Inhalation_Workflow cluster_pre Pre-Exposure cluster_exp Exposure Phase (4 hours) cluster_post Post-Exposure A Animal Selection (Sprague-Dawley Rats) B Acclimatization (≥ 5 days) A->B C Group Assignment (3+ Control Groups) B->C D Whole-Body Exposure in Dynamic Chamber C->D E Atmosphere Monitoring (Conc., Temp., Humidity) D->E F Clinical Observation (14 Days) E->F G Body Weight Measurement F->G H Gross Necropsy F->H I LC50 Calculation H->I

Caption: Workflow for a standard acute inhalation toxicity study.

Protocol: Cardiac Sensitization Screening

Causality : This protocol is crucial for halogenated hydrocarbons, which are known to lower the threshold for adrenaline-induced cardiac arrhythmias. The dog is the historically accepted model for this endpoint due to its cardiovascular system's response being predictive of human risk. This self-validating system includes a pre-test challenge to ensure each animal is not predisposed to arrhythmia.

Methodology:

  • Animal Model : Use healthy, purebred beagle dogs.

  • Surgical Preparation : Anesthetize the animal and place catheters for administration of epinephrine and for monitoring arterial blood pressure. Attach leads for continuous electrocardiogram (ECG) monitoring.

  • Pre-Test Challenge : Administer a "challenge" dose of epinephrine intravenously (typically 5-10 µg/kg) without the test substance present. The animal should not show a marked arrhythmogenic response.

  • Exposure : Administer the test HCFC via inhalation. Start at a low concentration and expose the animal for 5-10 minutes to allow blood levels to reach a steady state.

  • Epinephrine Challenge : While the animal is still exposed to the HCFC, administer the same challenge dose of epinephrine.

  • Observation : Monitor the ECG for at least two minutes for evidence of serious arrhythmias (e.g., multiple ventricular beats, ventricular fibrillation).

  • Dose Escalation : If no response is seen, allow the animal to recover. The test can be repeated on subsequent days with progressively higher concentrations of the HCFC until a response is elicited or a maximum concentration is reached. The lowest concentration that produces a positive response is the cardiac sensitization threshold.

Cardiac_Sensitization_Workflow A Animal Preparation (Beagle Dog, Anesthetized) B ECG & Blood Pressure Monitoring Setup A->B C Pre-Test Epinephrine Challenge (Control) B->C D Inhalation Exposure to HCFC (5-10 min) C->D If no arrhythmia E Epinephrine Challenge During Exposure D->E F Serious Arrhythmia Observed? E->F G Record Positive Response (Sensitization Threshold) F->G Yes H No Response F->H No J End Protocol G->J I Increase HCFC Concentration? H->I I->D Yes I->J No

Caption: Experimental workflow for cardiac sensitization screening.

Regulatory Context and Future Directions

The transition away from ozone-depleting substances is a multi-step process guided by international agreements and national regulations. This progression reflects an increasing understanding of the environmental and health impacts of these chemicals.

Regulatory_Progression CFC CFCs (High ODP, High GWP) HCFC HCFCs (Low ODP, High GWP) CFC->HCFC Montreal Protocol (1987) Transitional Replacements HFC HFCs (Zero ODP, High GWP) HCFC->HFC Copenhagen/Beijing Amd. Phase-out of HCFCs HFO HFOs / Naturals (Zero ODP, Low GWP) HFC->HFO Kigali Amendment (2016) Phase-down of HFCs

Caption: Regulatory-driven transition of fluorocarbon technologies.

The data clearly indicates that while HCFCs were a necessary step away from CFCs, their own toxicological and environmental liabilities are significant.[4][30] The hepatotoxicity of HCFC-123 and the testicular effects of HCFC-141b demonstrate that structurally similar compounds can have vastly different toxicological profiles.[5] This underscores the danger of extrapolating safety data and highlights the critical data gap for less-studied compounds like HCFC-253. Future research must prioritize generating comprehensive toxicological data for such compounds to ensure robust risk assessments.

Conclusion

This guide establishes a comparative toxicological framework for HCFC-253 and other key HCFCs. The analysis reveals that:

  • HCFC-141b and HCFC-123 , while having low acute toxicity, present significant target organ toxicity in chronic studies, affecting the testes and liver, respectively.[5][14][23] Both also pose a risk of cardiac sensitization at high concentrations.[20]

  • HCFC-22 is of lower systemic toxicity but presents a risk of cardiac effects and produces hazardous decomposition products.[12][29]

  • HCFC-253 is designated as acutely toxic, but a profound lack of detailed public data prevents a thorough risk assessment comparative to its better-studied analogues.[18]

For researchers and professionals, this comparison emphasizes that no HCFC should be considered innocuous. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied. Given the global phase-out and the known hazards of this chemical class, the ultimate goal should be the transition to newer, safer alternatives with zero ODP and low GWP, as guided by the EPA's SNAP program and the Kigali Amendment to the Montreal Protocol.[3]

References

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A Senior Application Scientist's Guide to the Verification of Refractive Index Standards for 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of compounds is paramount. The refractive index (RI) is a fundamental physical property that serves as a critical parameter for identification, purity assessment, and quality control. For a compound like 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca), which may find application as a solvent, refrigerant, or intermediate in complex syntheses, ensuring the accuracy of its measured refractive index is not merely a procedural formality—it is a cornerstone of reliable and reproducible science.

This guide provides a comprehensive framework for the verification of the refractive index of 1-Chloro-2,2,3-trifluoropropane. We will delve into the causality behind experimental choices, present a detailed protocol for a self-validating measurement system, and compare commercially available refractive index standards. This document is designed to empower researchers to approach this fundamental measurement with the rigor and confidence that scientific integrity demands.

The Imperative of Refractive Index Verification

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.[1] It is dependent on both the temperature of the substance and the wavelength of the light used for measurement.[2] For a specific compound like HCFC-243ca, the refractive index is an intrinsic property. Any deviation from an established standard value can indicate the presence of impurities, a change in composition, or an error in synthesis. In the context of drug development, where regulatory scrutiny is intense, such deviations can have significant consequences.

While a definitive, certified refractive index for 1-Chloro-2,2,3-trifluoropropane is not broadly published, its structural isomers and related compounds, such as 3-chloro-1,1,1-trifluoropropane with a reported refractive index of approximately 1.337[3] and 1,2,2-Trichloro-3,3,3-trifluoropropane with a predicted refractive index of 1.392[4], suggest that the value for HCFC-243ca will likely fall within a similar range. The verification process, therefore, is not just about confirming a known value but about establishing a reliable and traceable measurement for your specific sample.

Experimental Protocol: A Self-Validating Approach to Refractive Index Measurement

The following protocol outlines a robust procedure for measuring the refractive index of 1-Chloro-2,2,3-trifluoropropane using a digital Abbe-style refractometer. The inclusion of certified reference materials before and after sample measurement creates a self-validating system, ensuring the trustworthiness of the obtained data.

Instrumentation and Materials
  • Digital Abbe Refractometer: With a resolution of at least ±0.0001 nD and Peltier temperature control.

  • Certified Reference Materials (CRMs): NIST-traceable standards bracketing the expected refractive index of HCFC-243ca.[5][6][7][8][9] Examples include purified water (nD ≈ 1.3330 at 20°C) and a suitable organic liquid like isooctane (nD ≈ 1.3915 at 20°C).

  • 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca) sample: The subject of analysis.

  • Solvents for cleaning: HPLC-grade isopropanol and acetone.

  • Lint-free wipes.

  • Micro-pipettes.

Step-by-Step Methodology
  • Instrument Preparation and Cleaning:

    • Power on the refractometer and allow it to stabilize for at least 30 minutes.

    • Set the measurement temperature to a standard value, typically 20.0°C or 25.0°C, and ensure the Peltier temperature control is active and stable.

    • Thoroughly clean the prism surface. Apply a few drops of isopropanol and gently wipe with a lint-free cloth. Repeat with acetone to ensure all residues are removed. Allow the prism to air dry completely.[10]

  • Initial Calibration Verification (Bracketing Approach):

    • Begin with the lower-value CRM (e.g., purified water). Place a few drops on the prism, ensuring complete coverage without air bubbles.

    • Close the prism cover and allow for thermal equilibration (typically 1-2 minutes).

    • Initiate the measurement. The reading should be within the certified uncertainty of the CRM. Record the result.

    • Clean the prism as described in step 1.

    • Repeat the measurement with the higher-value CRM (e.g., isooctane). The reading should again fall within its certified uncertainty. Record the result. This two-point verification confirms the instrument's linearity across the measurement range.

  • Measurement of HCFC-243ca:

    • Place a few drops of the 1-Chloro-2,2,3-trifluoropropane sample onto the clean, dry prism.

    • Close the cover, allow for thermal equilibration, and take the measurement.

    • Perform at least three independent measurements of the HCFC-243ca sample, cleaning the prism between each replicate to ensure reproducibility.

  • Post-Measurement Calibration Verification:

    • After measuring the sample, re-measure one of the CRMs (e.g., purified water). This step is crucial to confirm that no drift has occurred in the instrument's calibration during the sample analysis.

Data Analysis and Interpretation
  • Calculate the mean and standard deviation of the replicate measurements for HCFC-243ca.

  • The verification of the CRMs before and after the sample measurement provides a high degree of confidence in the accuracy of the obtained refractive index for your sample.

  • The final reported refractive index should include the measurement temperature and the wavelength of the light source (typically the sodium D-line, 589.3 nm).

Comparison of Refractive Index Standards

The choice of calibration and verification standards is critical for ensuring the accuracy and traceability of your refractive index measurements.[11][12] The following table compares several types of commonly used standards.

Standard TypeTypical Refractive Index Range (nD at 20°C)Key AdvantagesKey ConsiderationsTraceability
Purified Water ~1.3330Readily available, non-toxic, well-characterized.Susceptible to contamination, which can alter its RI.Often used as a zero-point or low-end calibration standard. Traceable standards are available.[5]
Sucrose Solutions 1.3330 - 1.5000+Water-based, non-toxic, available in a wide range of Brix values which correlate to RI.[11][13]Shorter shelf life, can be prone to microbial growth if not handled properly.[13]Available as certified reference materials traceable to NIST and PTB.[6]
Calibration Oils 1.4600 - 1.6600+High stability, long shelf life, cover a higher RI range.[12]Require organic solvents for cleaning, more sensitive to temperature fluctuations.[12][13]Available as NIST-traceable certified reference materials.[5][9]
Organic Solvents Variable (e.g., Isooctane ~1.3915, Toluene ~1.4969)Can be selected to closely match the expected RI of the sample, reducing interpolation errors.Volatile, may require specific handling and disposal procedures.Available as certified reference materials from various suppliers.[14][15]

Visualizing the Workflow and Hierarchy of Standards

To further clarify the experimental process and the relationship between different elements of the measurement system, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_cal_verify_pre 2. Pre-Sample Verification cluster_sample_measurement 3. Sample Measurement cluster_cal_verify_post 4. Post-Sample Verification cluster_analysis 5. Data Analysis prep Instrument Stabilization & Prism Cleaning verify_low Measure Low-Value CRM (e.g., Water) prep->verify_low clean1 Clean Prism verify_low->clean1 verify_high Measure High-Value CRM (e.g., Isooctane) measure_sample1 Measure HCFC-243ca (Replicate 1) verify_high->measure_sample1 clean1->verify_high clean2 Clean Prism measure_sample1->clean2 measure_sample2 Measure HCFC-243ca (Replicate 2) clean2->measure_sample2 clean3 Clean Prism measure_sample2->clean3 measure_sample3 Measure HCFC-243ca (Replicate 3) clean3->measure_sample3 clean4 Clean Prism measure_sample3->clean4 verify_post Re-measure CRM clean4->verify_post analyze Calculate Mean & Std. Dev. Report RI with T and λ verify_post->analyze

Caption: A flowchart of the self-validating experimental workflow for refractive index measurement.

Standards_Hierarchy NIST National Institute of Standards and Technology (NIST) (Primary Standard) CRM_Producer Certified Reference Material (CRM) Producer (ISO 17034 Accredited) NIST->CRM_Producer Traceability In_House_Lab Your Laboratory's Refractometer (Calibrated Instrument) CRM_Producer->In_House_Lab Calibration & Verification Sample_Measurement Measurement of 1-Chloro-2,2,3-trifluoropropane In_House_Lab->Sample_Measurement Measurement

Caption: The hierarchy of traceability for refractive index standards from NIST to the final sample measurement.

Conclusion

The verification of the refractive index of a compound like 1-Chloro-2,2,3-trifluoropropane is a foundational measurement that underpins the quality and reliability of research and development activities. By employing a self-validating experimental protocol grounded in the use of certified reference materials, researchers can establish a high degree of confidence in their results. The principles and procedures outlined in this guide are designed to be broadly applicable and to foster a culture of metrological rigor. Adherence to these practices ensures that the data generated is not only accurate but also defensible, meeting the exacting standards of the scientific and pharmaceutical communities.

References

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Chromatographic separation methods for trifluoropropane isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Chromatographic Separation of Trifluoropropane Isomers

This guide provides an in-depth comparison of chromatographic methods for the separation of trifluoropropane isomers, designed for researchers, scientists, and professionals in drug development and chemical analysis. We will move beyond simple protocols to explore the underlying principles and rationale that govern method selection and optimization, ensuring a robust and reliable analytical outcome.

The Analytical Challenge: Isomerism in Trifluoropropanes

Trifluoropropane (C₃H₅F₃) exists in several structural (positional) and, in one case, optical (enantiomeric) forms. These isomers often exhibit very similar physicochemical properties, such as boiling points and polarity, making their separation a significant analytical challenge.[1] Distinguishing these isomers is critical in various fields, including refrigerant development, pharmaceutical synthesis, and environmental monitoring, as different isomers can have vastly different properties and effects.[2][3]

The primary trifluoropropane isomers of interest include:

Isomer NameStructureCAS NumberBoiling Point (°C)Chirality
1,1,1-TrifluoropropaneCH₃CH₂CF₃421-07-8[4]~ -2.5Achiral
1,1,2-TrifluoropropaneCH₃CHFCHF₂27987-06-0~ 26Chiral
1,1,3-TrifluoropropaneFCH₂CH₂CHF₂24270-67-5[5]~ 45-46Achiral
1,2,2-TrifluoropropaneCH₃CF₂CH₂F811-94-9[5]~ 29-30Achiral
1,2,3-TrifluoropropaneFCH₂CHFCH₂F66794-36-3[6]~ 53.6Chiral

Note: Boiling points are approximate and can vary slightly based on the source.

The slight differences in boiling points and dipole moments are the key handles we can exploit for chromatographic separation. For chiral isomers like 1,1,2- and 1,2,3-trifluoropropane, more specialized techniques are required to resolve the enantiomers.[7]

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Due to the volatile nature of trifluoropropane isomers, Gas Chromatography (GC) is the most powerful and commonly employed technique for their separation and analysis.[4][8] The separation mechanism relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

The Critical Role of the Stationary Phase

The choice of the GC column's stationary phase is the single most important factor determining the success of the separation. The principle of "like dissolves like" is a useful starting point, but for isomers, subtle differences in interaction mechanisms are key.

  • Non-Polar Phases (e.g., Polydimethylsiloxane - DB-1, HP-5): These phases primarily separate compounds based on differences in their boiling points and van der Waals interactions.[9] We would expect isomers with lower boiling points to elute earlier. While simple, this approach may not provide sufficient resolution for isomers with very close boiling points.

  • Polar and Fluorinated Phases (e.g., Polyethylene Glycol - WAX, Trifluoropropylmethyl Polysiloxane - DB-210): These phases offer enhanced selectivity by introducing dipole-dipole and other specific interactions.[10] Isomers with a greater molecular dipole moment will interact more strongly with a polar stationary phase, leading to longer retention times. This differential polarity is often the key to resolving isomers that co-elute on non-polar columns.

  • Advanced Materials for High-Resolution Separation: Research into novel stationary phases continues to push the boundaries of isomer separation. For instance, trifluoromethyl-functionalized 2D covalent organic frameworks (COFs) have been developed as GC stationary phases.[11] These materials offer a highly ordered structure with specific functional groups (hydroxyl and trifluoromethyl) that create a combination of hydrogen bonding, dipole interactions, and steric effects, enabling the baseline separation of challenging isomers.[11] This exemplifies how tuning the specific chemical interactions between the analyte and the stationary phase can achieve separations not possible with conventional columns.

Detection Systems: Beyond Separation to Identification

While a Flame Ionization Detector (FID) can be used, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[12] It provides not only retention time data but also mass spectra for each eluting peak. However, positional isomers often yield very similar mass spectra due to identical fragmentation patterns, making definitive identification by MS alone difficult.[13] Therefore, confident identification relies on the combination of chromatographic separation (retention time) and mass spectral data.

Experimental Protocol: GC-MS Analysis of a Trifluoropropane Isomer Mixture

This protocol provides a robust starting point for developing a separation method.

  • System Preparation:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]

    • Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-624 or equivalent, is recommended for initial screening as it offers a good balance of interactions.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 200 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL of the sample diluted in a suitable volatile solvent (e.g., dichloromethane).

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 5 minutes.

      • Ramp: Increase at 5 °C/min to 150 °C.

      • Hold: Hold at 150 °C for 2 minutes.

      • Rationale: A low starting temperature is crucial for trapping and focusing these volatile analytes at the head of the column, ensuring sharp peaks. A slow ramp rate is necessary to resolve compounds with close boiling points.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify peaks corresponding to trifluoropropane isomers based on their retention times.

    • Confirm identity by comparing the acquired mass spectrum for each peak against a reference library (e.g., NIST).

Logical Workflow for GC Method Development

The following diagram illustrates the decision-making process for developing a GC separation method for isomers.

GC_Workflow cluster_prep 1. Initial Analysis cluster_optimize 2. Optimization cluster_end 3. Final Method Start Analyze Isomer Mixture on Non-Polar Column (e.g., HP-5) CheckRes Are all isomers baseline resolved? Start->CheckRes ChangePhase Switch to Polar Column (e.g., WAX, Fluorinated Phase) CheckRes->ChangePhase No Success Method Validated CheckRes->Success Yes OptiTemp Optimize Temperature Program (Slower Ramp Rate) ChangePhase->OptiTemp OptiTemp->CheckRes

Caption: Workflow for GC method development for isomer separation.

High-Performance Liquid Chromatography (HPLC): A Niche Approach

While GC is the primary choice, High-Performance Liquid Chromatography (HPLC) can be a viable alternative in specific scenarios, particularly for less volatile fluorinated compounds or when GC is unavailable. The high pressure used in HPLC allows for the analysis of compounds that might not be suitable for GC without derivatization.

Column Chemistries for Fluorinated Compounds
  • Reversed-Phase (C18): This is the most common HPLC mode but may offer limited selectivity for structurally similar, non-polar isomers.

  • Pentafluorophenyl (PFP) Phases: These columns are particularly well-suited for separating halogenated compounds.[14] The PFP phase provides multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which can create unique selectivity for isomers that are difficult to separate on standard C18 columns.[14]

Comparison with GC: When to Consider HPLC

HPLC might be considered if the trifluoropropane isomers are part of a complex mixture containing non-volatile components, or if derivatization is performed to enhance detection or introduce a chromophore for UV detection. However, for the direct analysis of the parent isomers, GC remains superior in terms of efficiency and resolution.

Chiral Separations: Resolving Enantiomers

The separation of enantiomers is a distinct challenge because they have identical physical properties in an achiral environment.[15] For trifluoropropanes, this is relevant for isomers like 1,2,3-trifluoropropane. Chiral chromatography is required, which introduces a chiral environment, typically through a Chiral Stationary Phase (CSP).[16]

Methodologies for Enantiomeric Resolution
  • Chiral Gas Chromatography (GC): This is a direct and powerful method. It involves using a GC column where the stationary phase is a chiral selector, such as a cyclodextrin derivative.[17] The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and thus different retention times.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and is often considered superior to HPLC in this domain.[15][18] It uses a supercritical fluid (typically CO₂) as the mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations at lower temperatures than GC. This can be advantageous for thermally labile compounds.[18]

  • Indirect Methods via Derivatization: This approach involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard, achiral column (either GC or HPLC).[19] This method is effective but requires an extra reaction step and a pure derivatizing agent.

Decision Logic for Chiral vs. Achiral Separation

Chiral_Logic Start Isomer of Interest IsChiral Does the isomer have a chiral center? (e.g., 1,2,3-Trifluoropropane) Start->IsChiral AchiralMethod Use Achiral Chromatography (GC or HPLC) to separate from positional isomers. IsChiral->AchiralMethod No ChiralMethod Use Chiral Chromatography (Chiral GC, SFC, or HPLC) to separate enantiomers. IsChiral->ChiralMethod Yes

Caption: Decision logic for selecting chiral vs. achiral methods.

Method Selection and Comparative Summary

Choosing the right chromatographic technique requires balancing the need for resolution with practical considerations like analysis speed, instrument availability, and sample complexity.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Application Positional Isomers of volatile compoundsLess volatile compounds or complex mixturesChiral Separations , "Green" alternative
Typical Stationary Phase Polysiloxanes (non-polar to polar), Fluorinated phasesSilica-based (C18, PFP)Chiral Stationary Phases (CSPs)
Mobile Phase Inert Gas (He, H₂, N₂)Liquid Solvents (Acetonitrile, Methanol, Water)Supercritical CO₂ with co-solvents
Resolution Excellent for volatile isomersModerate; highly dependent on column chemistryExcellent, especially for enantiomers
Speed Moderate to FastSlowerVery Fast
Key Advantage High efficiency and resolution for volatile compounds.Versatility for a wide range of compound polarities.High speed and efficiency for chiral separations; lower solvent waste.[15]
Key Limitation Limited to thermally stable and volatile compounds.Lower efficiency than GC; higher solvent consumption.Requires specialized equipment.[15]

Conclusion

The separation of trifluoropropane isomers is a solvable, albeit complex, analytical problem that hinges on the strategic selection of chromatographic conditions.

  • For positional isomers , Gas Chromatography is the undeniable method of choice due to the volatile nature of the analytes. The key to a successful separation lies in selecting a stationary phase—often a mid-to-high polarity column—that can exploit the subtle differences in the isomers' dipole moments.

  • For enantiomeric isomers like 1,2,3-trifluoropropane, a chiral separation technique is mandatory. Chiral GC offers a direct route, while Supercritical Fluid Chromatography (SFC) presents a modern, fast, and efficient alternative.

Ultimately, a thorough understanding of the underlying chromatographic principles is paramount. By moving beyond standard protocols and considering the specific interactions between the isomeric analytes and the chromatographic system, researchers can develop robust, reliable, and highly resolving methods tailored to their specific analytical needs.

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